ETOPOSIDE PHOSPHATE

Description

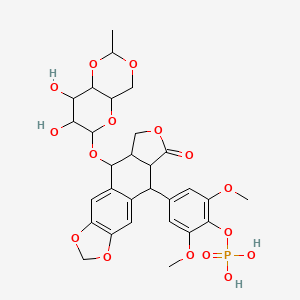

The exact mass of the compound [4-[5-[(7,8-Dihydroxy-2-methyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-6-yl)oxy]-8-oxo-5a,6,8a,9-tetrahydro-5H-[2]benzofuro[5,6-f][1,3]benzodioxol-9-yl]-2,6-dimethoxyphenyl] dihydrogen phosphate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality ETOPOSIDE PHOSPHATE suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about ETOPOSIDE PHOSPHATE including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

[4-[5-[(7,8-dihydroxy-2-methyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-6-yl)oxy]-8-oxo-5a,6,8a,9-tetrahydro-5H-[2]benzofuro[5,6-f][1,3]benzodioxol-9-yl]-2,6-dimethoxyphenyl] dihydrogen phosphate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H33O16P/c1-11-38-9-20-27(42-11)23(30)24(31)29(43-20)44-25-14-7-17-16(40-10-41-17)6-13(14)21(22-15(25)8-39-28(22)32)12-4-18(36-2)26(19(5-12)37-3)45-46(33,34)35/h4-7,11,15,20-25,27,29-31H,8-10H2,1-3H3,(H2,33,34,35) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LIQODXNTTZAGID-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1OCC2C(O1)C(C(C(O2)OC3C4COC(=O)C4C(C5=CC6=C(C=C35)OCO6)C7=CC(=C(C(=C7)OC)OP(=O)(O)O)OC)O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H33O16P |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

668.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Etoposide Phosphate: A Technical Guide to its Discovery, Synthesis, and Mechanism

For Researchers, Scientists, and Drug Development Professionals

Abstract

Etoposide, a cornerstone in the treatment of various malignancies, has long been hampered by its poor aqueous solubility, complicating its formulation and administration. This technical guide provides an in-depth exploration of etoposide phosphate (Etopophos®), a water-soluble prodrug developed to overcome this limitation. We will detail the discovery rationale, delineate the complex synthesis processes with specific experimental protocols, and analyze its mechanism of action. This document consolidates key quantitative data and presents complex biological and chemical workflows through detailed diagrams to serve as a comprehensive resource for professionals in oncology and drug development.

Discovery and Rationale

The journey to etoposide phosphate begins with the natural product podophyllotoxin, an extract from the May apple plant (Podophyllum peltatum)[1]. While podophyllotoxin itself is too toxic for systemic use, medicinal chemists modified its structure to create less toxic, more effective anticancer agents, leading to the synthesis of etoposide in the 1960s[2]. Etoposide proved to be a potent inhibitor of topoisomerase II, a critical enzyme in DNA replication, and was approved for medical use in the United States in 1983[3].

However, a significant challenge with etoposide is its limited water solubility, making intravenous formulation difficult and often requiring large volumes of infusion solutions containing potentially problematic excipients like polysorbate 80 and ethanol[1][4]. To address this, etoposide phosphate was developed as a prodrug. The core concept was to attach a hydrophilic phosphate group to the phenolic hydroxyl of etoposide. This modification dramatically increases water solubility, allowing for a more concentrated, smaller-volume, and faster infusion[1][4]. Once administered intravenously, the phosphate group is rapidly and completely cleaved by endogenous phosphatases in the plasma, releasing the active parent drug, etoposide[1][5][6]. Clinical studies subsequently confirmed that etoposide phosphate provides an identical pharmacokinetic profile for etoposide with equivalent therapeutic efficacy and toxicity[1][7].

Mechanism of Action

The therapeutic activity of etoposide phosphate is entirely dependent on its in vivo conversion to etoposide.

Bioactivation of the Prodrug

Etoposide phosphate is designed for rapid bioactivation. Following intravenous administration, plasma phosphatases efficiently hydrolyze the phosphate ester bond. This dephosphorylation is both rapid and complete, ensuring that the systemic circulation is predominantly exposed to the active etoposide moiety[5][8][9].

Caption: Prodrug activation of etoposide phosphate in plasma.

Inhibition of Topoisomerase II

Once inside the cancer cell, etoposide exerts its cytotoxic effect by targeting DNA topoisomerase II[10]. This enzyme is crucial for managing DNA topology during replication and transcription by creating transient double-strand breaks to allow DNA strands to pass through each other, after which it re-ligates the breaks[3].

Etoposide stabilizes the intermediate "cleavable complex" where topoisomerase II is covalently bound to the 5' ends of the broken DNA strands[11]. By preventing the enzyme from re-ligating the DNA, etoposide leads to an accumulation of permanent, double-strand DNA breaks[3][11]. This extensive DNA damage triggers cell cycle arrest, primarily at the G2 phase, and ultimately induces apoptosis (programmed cell death)[5][6][12].

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. data.epo.org [data.epo.org]

- 4. US5688926A - Process of preparing etoposide phosphate and etoposide - Google Patents [patents.google.com]

- 5. publications.ashp.org [publications.ashp.org]

- 6. oncozine.com [oncozine.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. US5637680A - Process for the preparation of etoposide phosphate and intermediate thereof - Google Patents [patents.google.com]

- 9. WO1997021713A1 - Method for preparing 4'-demethylepipodophyllotoxin from podophyllotoxin - Google Patents [patents.google.com]

- 10. EP0567089B1 - Process for the preparation of etoposide phosphate and intermediates thereof - Google Patents [patents.google.com]

- 11. accessdata.fda.gov [accessdata.fda.gov]

- 12. US6008382A - Method for preparing 4'-Demethylepipodophyllotoxin from podophyllotoxin - Google Patents [patents.google.com]

Etoposide Phosphate: A Technical Guide to its Historical Development in Cancer Therapy

For Researchers, Scientists, and Drug Development Professionals

Abstract

Etoposide, a semi-synthetic derivative of podophyllotoxin, has been a cornerstone of cancer chemotherapy for decades.[1][2] However, its poor water solubility presented significant formulation and administration challenges.[3][4] This technical guide provides an in-depth overview of the historical development of etoposide phosphate (Etopophos®), a water-soluble prodrug of etoposide, designed to overcome these limitations. We delve into the preclinical and clinical journey of etoposide phosphate, detailing its mechanism of action, pharmacokinetic profile, and pivotal clinical trials that established its role in modern oncology. This guide is intended to be a comprehensive resource for researchers, scientists, and drug development professionals, offering detailed experimental protocols, quantitative data summaries, and visual representations of key concepts.

Introduction: The Rationale for a Prodrug Approach

Etoposide, first synthesized in 1966 and approved for medical use in the United States in 1983, demonstrated significant antitumor activity against a range of malignancies, including testicular cancer, lung cancer, lymphoma, and leukemia.[5] Its clinical utility, however, was hampered by its low water solubility, necessitating large volumes of infusion solutions containing potentially toxic solubilizing agents like polysorbate 80 and ethanol.[3][4] These formulation issues could lead to administration difficulties, hypersensitivity reactions, and dose-limiting toxicities unrelated to the drug's cytotoxic effects.

To address these challenges, research efforts focused on developing a water-soluble prodrug of etoposide. A prodrug is an inactive or less active compound that is converted into the active parent drug within the body. The ideal prodrug would exhibit improved solubility and formulation characteristics while maintaining the therapeutic efficacy and safety profile of the parent compound. Etoposide phosphate emerged as the leading candidate from these endeavors.[3]

Mechanism of Action: Targeting Topoisomerase II

Etoposide phosphate itself is biologically inactive.[6] Following intravenous administration, it is rapidly and completely converted to its active moiety, etoposide, by endogenous phosphatases.[3][7][8] The mechanism of action of etoposide is the inhibition of the nuclear enzyme topoisomerase II.[9][10]

Topoisomerase II plays a critical role in DNA replication, transcription, and repair by creating transient double-strand breaks in the DNA helix to allow for the passage of another DNA strand, thus resolving topological entanglements.[11] Etoposide stabilizes the covalent intermediate complex formed between topoisomerase II and DNA, known as the cleavable complex.[10][11][12] This stabilization prevents the re-ligation of the DNA strands, leading to the accumulation of persistent double-strand breaks.[10][11] The accumulation of these DNA breaks triggers cell cycle arrest, primarily in the G2 and late S phases, and ultimately induces apoptosis (programmed cell death).[7][13]

Preclinical and Clinical Development

The development of etoposide phosphate involved a series of preclinical and clinical studies to evaluate its pharmacokinetics, bioequivalence to etoposide, safety, and efficacy.

Synthesis and Formulation

The synthesis of etoposide phosphate involves the phosphorylation of the 4'-hydroxyl group of 4'-demethylepipodophyllotoxin, a precursor to etoposide.[14][15][16] Various synthetic routes have been developed to achieve this efficiently, often employing protecting groups for the carbohydrate moiety to ensure regioselective phosphorylation.[14][17][18] The resulting etoposide phosphate is a white to off-white lyophilized powder that is readily soluble in aqueous solutions, allowing for a more concentrated and convenient formulation for intravenous administration.[7][19]

Pharmacokinetic Profile

Pharmacokinetic studies were crucial to demonstrate that etoposide phosphate effectively delivers etoposide to the systemic circulation.

A Phase I, open-label, dose-escalation study would be conducted in patients with advanced solid tumors.

-

Patient Population: Adult patients with histologically confirmed malignant solid tumors refractory to standard therapy, with adequate organ function (hematologic, renal, and hepatic).

-

Study Design: Cohorts of 3-6 patients receive escalating doses of etoposide phosphate administered as an intravenous infusion over a specified period (e.g., 5-30 minutes) on a defined schedule (e.g., daily for 5 days every 3 weeks).[20][21][22]

-

Pharmacokinetic Sampling: Serial blood samples are collected at predefined time points before, during, and after the infusion of etoposide phosphate. Urine samples may also be collected.

-

Bioanalytical Method: Plasma and urine concentrations of etoposide phosphate and etoposide are determined using a validated high-performance liquid chromatography (HPLC) assay.[23]

-

Pharmacokinetic Analysis: Non-compartmental analysis is used to determine key pharmacokinetic parameters for both etoposide phosphate and etoposide, including maximum plasma concentration (Cmax), area under the plasma concentration-time curve (AUC), terminal half-life (t1/2), total body clearance (CL), and volume of distribution at steady state (Vss).[23]

Clinical studies consistently demonstrated the rapid and extensive conversion of etoposide phosphate to etoposide in vivo.[20][22][23] Following intravenous administration, etoposide phosphate is often undetectable in plasma within 15-60 minutes after the end of the infusion.[22] The pharmacokinetic parameters of the resulting etoposide were found to be linear over a wide range of etoposide phosphate doses and comparable to those observed after the administration of etoposide itself.[22][24]

| Parameter | Etoposide after Etoposide Phosphate Administration | Etoposide after Etoposide Administration | Reference |

| Cmax (µg/mL) | Dose-proportional | Dose-proportional | [21] |

| AUC (h*µg/mL) | Dose-proportional | Dose-proportional | [21] |

| Terminal t1/2 (h) | 4 - 11 | 4 - 11 | [7] |

| CL (mL/min/m²) | ~17 | ~17 | [23] |

| Vss (L/m²) | ~7 | ~7 | [23] |

| Protein Binding | 97% | 97% | [7] |

Table 1: Comparative Pharmacokinetic Parameters of Etoposide.

Bioequivalence and Clinical Efficacy

Randomized clinical trials were conducted to establish the bioequivalence and comparable clinical efficacy of etoposide phosphate and etoposide.

A randomized, open-label, two-period crossover study could be conducted in patients with a specific cancer type, such as small cell lung cancer (SCLC).

-

Patient Population: Previously untreated patients with histologically confirmed SCLC.

-

Study Design: Patients are randomized to receive either etoposide phosphate or etoposide in combination with a standard chemotherapeutic agent like cisplatin for the first cycle of treatment. In the second cycle, patients cross over to receive the alternate etoposide formulation.

-

Dosing: Molar equivalent doses of etoposide phosphate and etoposide are administered.

-

Endpoints:

-

Primary: Bioequivalence based on the 90% confidence intervals for the ratios of Cmax and AUC of etoposide falling within the 80-125% range.[23]

-

Secondary: Objective response rate, time to progression, overall survival, and safety profile.

-

-

Assessments: Tumor response is assessed using standardized criteria (e.g., RECIST). Adverse events are monitored and graded according to the National Cancer Institute Common Terminology Criteria for Adverse Events (NCI-CTCAE).

A pivotal randomized Phase II study in patients with SCLC demonstrated that the combination of etoposide phosphate and cisplatin had equivalent efficacy and toxicity to the standard etoposide plus cisplatin regimen.[20][25]

| Endpoint | Etoposide Phosphate + Cisplatin | Etoposide + Cisplatin | P-value | Reference |

| Response Rate | 61% | 58% | 0.85 | [25] |

| Median Time to Progression (months) | 6.9 | 7.0 | 0.50 | [25] |

| Median Survival (Extensive Stage, months) | 9.5 | 10.0 | 0.93 | [25] |

| Median Survival (Limited Stage, months) | >16 | 17 | 0.62 | [25] |

Table 2: Efficacy of Etoposide Phosphate vs. Etoposide in Small Cell Lung Cancer.

Signaling Pathways and Experimental Workflows

Advantages and Clinical Implications

The development of etoposide phosphate offered several key advantages over the conventional etoposide formulation:

-

Improved Water Solubility: Facilitating easier and more rapid administration in smaller fluid volumes.[3]

-

Elimination of Toxic Solubilizers: Reducing the risk of hypersensitivity reactions and other adverse events associated with the vehicle.[3]

-

Simplified Administration: Allowing for administration as a brief intravenous infusion (e.g., 5 minutes).[3]

-

High-Dose Capability: The ability to be administered in high doses in small volumes made it suitable for use in bone marrow transplantation settings.[3]

These advantages positioned etoposide phosphate as a preferable formulation of etoposide for routine clinical use, simplifying drug preparation and administration for healthcare professionals and potentially improving the patient experience.[20]

Conclusion

The development of etoposide phosphate represents a successful application of the prodrug strategy to overcome the pharmaceutical limitations of a highly effective anticancer agent. Through a rigorous program of preclinical and clinical research, etoposide phosphate was demonstrated to be a safe and effective alternative to etoposide, offering significant formulation and administration advantages while maintaining therapeutic equivalence. This journey from addressing a formulation challenge to providing a clinically valuable alternative serves as a paradigm for rational drug development in oncology. The ongoing use of etoposide in various combination therapies underscores the enduring legacy of this important class of topoisomerase II inhibitors.[9][26]

References

- 1. Etoposide: four decades of development of a topoisomerase II inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Etoposide: twenty years later - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Etoposide phosphate: what, why, where, and how? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Etoposide: History and mechanism of action | LGC Standards [lgcstandards.com]

- 5. Etoposide - Wikipedia [en.wikipedia.org]

- 6. accessdata.fda.gov [accessdata.fda.gov]

- 7. accessdata.fda.gov [accessdata.fda.gov]

- 8. Early studies of etoposide phosphate, a water-soluble prodrug - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. clinicaltrials.eu [clinicaltrials.eu]

- 10. What is the mechanism of Etoposide? [synapse.patsnap.com]

- 11. Molecular mechanisms of etoposide - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. labeling.pfizer.com [labeling.pfizer.com]

- 14. pubs.acs.org [pubs.acs.org]

- 15. EP0652226B1 - Process of preparing etoposide phosphate and etoposide - Google Patents [patents.google.com]

- 16. US5688926A - Process of preparing etoposide phosphate and etoposide - Google Patents [patents.google.com]

- 17. pubs.acs.org [pubs.acs.org]

- 18. pubs.acs.org [pubs.acs.org]

- 19. bms.com [bms.com]

- 20. Clinical studies with etoposide phosphate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Phase I and pharmacokinetic study of etoposide phosphate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. aacrjournals.org [aacrjournals.org]

- 23. ascopubs.org [ascopubs.org]

- 24. Pharmacokinetic evaluation of high-dose etoposide phosphate after a 2-hour infusion in patients with solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. Etoposide phosphate or etoposide with cisplatin in the treatment of small cell lung cancer: randomized phase II trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. Facebook [cancer.gov]

Etoposide Phosphate: A Technical Guide to its Mechanism of Action in Tumor Cells

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Etoposide phosphate is a water-soluble prodrug that is rapidly and completely converted in vivo to its active form, etoposide. Etoposide is a potent anti-neoplastic agent widely used in the treatment of various cancers. Its primary mechanism of action is the inhibition of DNA topoisomerase II, an essential enzyme for maintaining DNA topology during replication, transcription, and chromosome segregation. By stabilizing a transient intermediate in the topoisomerase II catalytic cycle, known as the cleavage complex, etoposide leads to the accumulation of protein-linked DNA double-strand breaks. This genomic damage triggers a cascade of cellular responses, including cell cycle arrest and programmed cell death (apoptosis), which are central to its anti-tumor activity. This technical guide provides an in-depth exploration of the molecular mechanisms underlying the therapeutic effects of etoposide phosphate in tumor cells, supported by quantitative data, detailed experimental protocols, and visual representations of the key pathways and workflows.

Pharmacokinetics and Conversion to Active Form

Etoposide phosphate was developed as a more water-soluble alternative to etoposide, facilitating easier intravenous administration.[1] Following administration, etoposide phosphate is rapidly and extensively dephosphorylated by endogenous phosphatases to yield the active cytotoxic agent, etoposide.[2][3] This conversion is essentially complete, and the pharmacokinetic profile of etoposide following etoposide phosphate administration is identical to that of etoposide administered directly.[1]

| Parameter | Value | Reference |

| Conversion to Etoposide | Rapid and complete | [2][3] |

| Terminal Elimination Half-life | 4-11 hours | [4] |

| Protein Binding | ~97% | [4] |

Core Mechanism of Action: Topoisomerase II Inhibition

The primary molecular target of etoposide is DNA topoisomerase II.[5][6] This enzyme functions to resolve topological problems in DNA by creating transient double-strand breaks, allowing for the passage of another DNA segment through the break, and then re-ligating the cleaved DNA.[5] Etoposide exerts its cytotoxic effect by interfering with the re-ligation step of this process.[5][6] It forms a ternary complex with topoisomerase II and DNA, stabilizing the "cleavage complex" in which the DNA is cut and covalently linked to the enzyme.[6] This stabilization prevents the re-ligation of the DNA strands, leading to an accumulation of persistent, protein-linked DNA double-strand breaks.[6]

Cellular Consequences of Topoisomerase II Inhibition

The accumulation of DNA double-strand breaks induced by etoposide triggers a multifaceted cellular response, ultimately leading to the elimination of the cancer cell.

DNA Damage Response (DDR) and Cell Cycle Arrest

The presence of DNA double-strand breaks activates the DNA Damage Response (DDR) pathway. Sensor proteins, primarily the ATM (Ataxia Telangiectasia Mutated) kinase, recognize the DNA breaks and initiate a signaling cascade. This leads to the phosphorylation and activation of numerous downstream targets, including the histone variant H2AX (forming γH2AX, a marker of DNA double-strand breaks) and the tumor suppressor protein p53.[5] Activated p53 can induce the expression of proteins like p21, which in turn inhibits cyclin-dependent kinases (CDKs) and leads to cell cycle arrest, predominantly at the S and G2/M phases.[1][4] This arrest provides the cell with an opportunity to repair the DNA damage; however, if the damage is too extensive, apoptotic pathways are initiated.

Induction of Apoptosis

When DNA damage is irreparable, etoposide-treated cells undergo programmed cell death, or apoptosis. Etoposide can trigger apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.

-

Intrinsic Pathway: DNA damage-induced activation of p53 can lead to the upregulation of pro-apoptotic proteins of the Bcl-2 family, such as Bax.[5] Bax translocates to the mitochondria, leading to the release of cytochrome c into the cytoplasm. Cytochrome c then binds to Apaf-1, forming the apoptosome, which activates caspase-9.[5] Caspase-9, in turn, activates effector caspases like caspase-3, leading to the execution of apoptosis.[5]

-

Extrinsic Pathway: Etoposide treatment can also induce the expression of Fas ligand (FasL), which binds to its receptor, Fas, on the cell surface.[5] This interaction leads to the recruitment of FADD and pro-caspase-8, forming the Death-Inducing Signaling Complex (DISC). Within the DISC, pro-caspase-8 is cleaved and activated, and activated caspase-8 can directly activate effector caspases or cleave Bid to tBid, which further amplifies the mitochondrial apoptotic pathway.[5]

References

- 1. Etoposide-induced cell cycle delay and arrest-dependent modulation of DNA topoisomerase II in small-cell lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Mechanism of action of antitumor drug etoposide: a review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. Molecular mechanisms of etoposide - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Etoposide, topoisomerase II and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to Topoisomerase II Inhibition Assays for Etoposide Phosphate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Etoposide phosphate, a water-soluble prodrug of etoposide, is a cornerstone of chemotherapy regimens for various malignancies. Its cytotoxic effects are primarily mediated through the inhibition of topoisomerase II, an essential enzyme in DNA replication and chromosome segregation. This technical guide provides a comprehensive overview of the principles and methodologies for assessing the inhibitory activity of etoposide phosphate on topoisomerase II. Detailed protocols for the most common in vitro and in vivo assays, a summary of quantitative data, and visual representations of the underlying molecular pathways and experimental workflows are presented to aid researchers and drug development professionals in the evaluation of this important anticancer agent.

Introduction: The Role of Topoisomerase II in Cancer Therapy

DNA topoisomerases are nuclear enzymes that resolve topological challenges in the DNA double helix during critical cellular processes such as replication, transcription, and chromosome segregation.[1] Type II topoisomerases, in particular, function by creating transient double-strand breaks in the DNA, allowing another DNA segment to pass through before resealing the break.[1] This activity is vital for relieving torsional stress and decatenating intertwined daughter chromosomes after replication.[2]

Due to their essential role in proliferating cells, topoisomerase II enzymes are a key target for anticancer therapies. Etoposide, the active form of etoposide phosphate, is a potent topoisomerase II inhibitor.[3] It acts not by preventing the enzyme from binding to DNA or cleaving it, but by stabilizing the covalent complex formed between topoisomerase II and the cleaved DNA.[3][4] This stabilized "cleavage complex" prevents the re-ligation of the DNA strands, leading to the accumulation of persistent double-strand breaks.[3][4] These DNA lesions trigger a cascade of cellular events, including cell cycle arrest and apoptosis, ultimately leading to the death of the cancer cell.[4]

Mechanism of Action of Etoposide Phosphate

Etoposide phosphate is converted in the body to its active form, etoposide.[3] Etoposide then exerts its cytotoxic effects by poisoning topoisomerase II. The key steps in its mechanism of action are as follows:

-

Formation of the Cleavage Complex: Topoisomerase II introduces a transient double-strand break in the DNA, forming a covalent bond between a tyrosine residue in the enzyme's active site and the 5'-phosphate of the cleaved DNA.[1]

-

Etoposide Intervention: Etoposide intercalates at the site of DNA cleavage and binds to the topoisomerase II-DNA complex.[4] This interaction stabilizes the cleavage complex, preventing the enzyme from religating the broken DNA strands.[3][4]

-

Accumulation of DNA Double-Strand Breaks: The persistence of these stabilized cleavage complexes leads to an accumulation of DNA double-strand breaks.[3]

-

Induction of Apoptosis: The extensive DNA damage activates cellular DNA damage response pathways, often involving the p53 tumor suppressor protein.[3][4] This leads to cell cycle arrest and the initiation of the apoptotic cascade, resulting in programmed cell death.[4]

Quantitative Analysis of Topoisomerase II Inhibition

The potency of etoposide in inhibiting topoisomerase II can be quantified using various assays, with the half-maximal inhibitory concentration (IC50) being a key parameter. The IC50 value represents the concentration of the drug required to inhibit 50% of the enzyme's activity. These values can vary depending on the assay conditions, the specific topoisomerase II isoform, and the cellular context.

| Assay Type | Enzyme/Cell Line | Conditions | IC50 (µM) | Reference |

| DNA Cleavage | Yeast Topoisomerase II | With ATP | 6 ± 1 | [5] |

| DNA Cleavage | Yeast Topoisomerase II | With AMP-PNP | 25 ± 4 | [5] |

| DNA Cleavage | Yeast Topoisomerase II | No nucleotide | 45 ± 4 | [5] |

| Relaxation Inhibition | Human Topoisomerase IIα | - | 69.7 | [6] |

| Topoisomerase II Inhibition | - | - | 78.4 | [7] |

| Topoisomerase II Inhibition | Compound 2f | - | 20.82 (µg/mL) | [8] |

| Topoisomerase II Inhibition | Compound 6d | - | 0.34 (mM) | [8] |

Experimental Protocols

Two primary assays are widely used to assess the inhibition of topoisomerase II by compounds like etoposide: the in vitro DNA decatenation assay and the in vivo complex of enzyme (ICE) bioassay.

In Vitro DNA Decatenation Assay

This assay measures the catalytic activity of topoisomerase II by monitoring the decatenation of kinetoplast DNA (kDNA), a network of interlocked DNA minicircles.[9] Active topoisomerase II relaxes the supercoiled kDNA and separates the interlocked circles, which can then be visualized by agarose gel electrophoresis.[9]

-

Purified human topoisomerase IIα

-

Kinetoplast DNA (kDNA)

-

10x Topoisomerase II Reaction Buffer

-

ATP solution

-

Etoposide phosphate (or etoposide) solution

-

5x Stop Buffer/Loading Dye

-

Agarose

-

Tris-acetate-EDTA (TAE) buffer

-

Ethidium bromide

-

Proteinase K

-

10% SDS

-

Reaction Setup: On ice, prepare a reaction mixture containing 10x topoisomerase II reaction buffer, kDNA (e.g., 200 ng), and sterile distilled water to a final volume of 20 µL.[10]

-

Inhibitor Addition: Add the desired concentrations of etoposide phosphate to the reaction tubes. Include a solvent control (e.g., DMSO).[11]

-

Enzyme Addition: Add a pre-determined amount of purified topoisomerase II (e.g., 2-6 units) to each reaction tube.[11]

-

Incubation: Incubate the reactions at 37°C for 30 minutes.[9][11]

-

Reaction Termination: Stop the reaction by adding 2 µL of 10% SDS, followed by the addition of proteinase K to a final concentration of 50 µg/mL and a further incubation at 37°C for 15 minutes.[11]

-

Sample Preparation for Electrophoresis: Add 5 µL of 5x stop buffer/loading dye to each reaction tube.[10]

-

Agarose Gel Electrophoresis: Load the samples onto a 1% agarose gel containing 0.5 µg/mL ethidium bromide.[11] Run the gel at a constant voltage (e.g., 100-250V) until the dye front has migrated sufficiently.[11]

-

Visualization and Analysis: Visualize the DNA bands under a UV transilluminator.[10] Catenated kDNA will remain in the well, while decatenated minicircles will migrate into the gel. The degree of inhibition is determined by the reduction in the amount of decatenated DNA.

In Vivo Complex of Enzyme (ICE) Bioassay

The ICE bioassay is a cell-based method used to quantify the amount of topoisomerase II covalently bound to genomic DNA, which is a direct measure of the stabilization of the cleavage complex by drugs like etoposide.[9][10]

-

Cultured cells (e.g., HeLa)

-

Etoposide phosphate (or etoposide)

-

Lysis buffer (1% Sarkosyl in TE buffer)

-

Cesium chloride (CsCl)

-

Ultracentrifuge

-

Slot-blot apparatus

-

Nitrocellulose membrane

-

Antibody against topoisomerase IIα

-

Secondary antibody

-

Chemiluminescence detection reagents

-

Cell Treatment: Treat cultured cells with varying concentrations of etoposide phosphate for a specified time (e.g., 1 hour).[10]

-

Cell Lysis: Lyse the cells directly in the culture dish with lysis buffer.[12]

-

DNA Shearing: Shear the genomic DNA by passing the lysate through a needle.[12]

-

Cesium Chloride Gradient Centrifugation: Separate the DNA-protein complexes from free proteins by ultracentrifugation in a CsCl gradient. The dense DNA-protein complexes will pellet, while the free proteins will remain in the supernatant.[10][13]

-

DNA Quantification and Application to Membrane: Quantify the amount of DNA in the pellet and apply a fixed amount to a nitrocellulose membrane using a slot-blot apparatus.[10]

-

Immunoblotting:

-

Detection: Detect the amount of topoisomerase IIα bound to the DNA using a chemiluminescence detection system. The signal intensity is proportional to the amount of stabilized cleavage complexes.[10]

References

- 1. Molecular mechanisms of etoposide - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 3. What is the mechanism of Etoposide Phosphate? [synapse.patsnap.com]

- 4. What is the mechanism of Etoposide? [synapse.patsnap.com]

- 5. researchgate.net [researchgate.net]

- 6. inspiralis.com [inspiralis.com]

- 7. Synthesis, cytotoxicity, and DNA topoisomerase II inhibitory activity of benzofuroquinolinediones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. benchchem.com [benchchem.com]

- 10. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 11. topogen.com [topogen.com]

- 12. benchchem.com [benchchem.com]

- 13. Etoposide-induced DNA damage is increased in p53 mutants: identification of ATR and other genes that influence effects of p53 mutations on Top2-induced cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

Etoposide Phosphate: A Technical Guide to Early Preclinical Efficacy

For Researchers, Scientists, and Drug Development Professionals

Abstract: Etoposide phosphate (Etopophos®) is a water-soluble prodrug of the widely used chemotherapeutic agent, etoposide.[1] Its development was driven by the need to overcome the pharmaceutical limitations of etoposide, which is poorly water-soluble and requires formulation with potentially noxious solvents.[2] This technical guide provides an in-depth overview of the core findings from early preclinical studies evaluating the efficacy of etoposide phosphate. It covers the fundamental mechanism of action, key pharmacokinetic parameters, and in vitro cytotoxicity data. Furthermore, this guide details the primary signaling pathways involved in its apoptotic action and outlines the standard experimental protocols used in its preclinical assessment, aiming to serve as a comprehensive resource for professionals in drug discovery and development.

Mechanism of Action

Etoposide phosphate itself exhibits significantly less in vitro cytotoxicity than its active form.[3] Its therapeutic activity is dependent on its in vivo conversion. Following administration, endogenous phosphatases rapidly and completely hydrolyze the phosphate ester, converting the prodrug into the active moiety, etoposide.[1][4]

Etoposide exerts its cytotoxic effects by targeting DNA topoisomerase II, an essential enzyme that alters DNA topology to facilitate processes like replication and transcription.[5][6] The drug stabilizes the transient covalent complex formed between topoisomerase II and DNA, which prevents the re-ligation of double-strand breaks introduced by the enzyme.[6][7] This accumulation of DNA double-strand breaks is highly toxic to the cell, triggering cell cycle arrest, primarily at the G2/M phase, and ultimately leading to programmed cell death (apoptosis).[3][4][8]

References

- 1. Early studies of etoposide phosphate, a water-soluble prodrug - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Phase I and pharmacokinetic study of etoposide phosphate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. accessdata.fda.gov [accessdata.fda.gov]

- 4. accessdata.fda.gov [accessdata.fda.gov]

- 5. What is the mechanism of Etoposide Phosphate? [synapse.patsnap.com]

- 6. Molecular mechanisms of etoposide - PMC [pmc.ncbi.nlm.nih.gov]

- 7. A two-drug model for etoposide action against human topoisomerase IIalpha - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Cellular responses to etoposide: cell death despite cell cycle arrest and repair of DNA damage - PubMed [pubmed.ncbi.nlm.nih.gov]

Etoposide Phosphate Pharmacokinetics in Murine Models: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Etoposide phosphate (BMY-40481) is a water-soluble prodrug of the widely used anticancer agent etoposide. Developed to overcome the solubility issues and formulation challenges associated with etoposide, the phosphate ester is rapidly and extensively converted to the active parent compound, etoposide, in vivo. This conversion is primarily mediated by phosphatases present in the plasma and tissues. Understanding the pharmacokinetic profile of etoposide phosphate and its conversion to etoposide in preclinical murine models is critical for the accurate interpretation of efficacy and toxicity studies, and for the rational design of clinical trials. This technical guide provides a comprehensive overview of the available data on the pharmacokinetics of etoposide phosphate in murine models, detailing experimental methodologies and presenting quantitative data in a structured format.

Core Concepts: The Prodrug Advantage

The primary rationale for the development of etoposide phosphate was to create a more soluble formulation of etoposide, which is poorly soluble in aqueous solutions. This insolubility necessitates the use of potentially toxic excipients in the formulation of etoposide for intravenous administration. As a water-soluble prodrug, etoposide phosphate can be formulated in simpler aqueous solutions, facilitating easier and potentially safer administration. The fundamental principle of its action lies in its rapid in vivo conversion to etoposide, the pharmacologically active moiety that inhibits topoisomerase II, leading to DNA damage and cell death.

Experimental Protocols

Detailed experimental design is crucial for the accurate assessment of pharmacokinetic parameters. Based on preclinical studies, a typical experimental protocol for evaluating etoposide phosphate pharmacokinetics in a murine model is as follows:

1. Animal Model:

-

Species: Male and female CD-1 mice are commonly used.

-

Health Status: Healthy, specific-pathogen-free animals.

-

Housing: Maintained in a controlled environment with a standard 12-hour light/dark cycle, and access to food and water ad libitum.

2. Drug Administration:

-

Formulation: Etoposide phosphate is dissolved in a sterile, aqueous vehicle suitable for injection.

-

Route of Administration: Intravenous (IV) injection is the most common route for preclinical pharmacokinetic studies to ensure complete bioavailability of the prodrug.

-

Dose Levels: A range of doses are typically evaluated to assess dose proportionality. For example, single IV injections of 50, 100, and 150 mg/kg of etoposide phosphate have been used in mice.

3. Sample Collection:

-

Matrix: Blood is the primary matrix for pharmacokinetic analysis.

-

Time Points: Serial blood samples are collected at predetermined time points post-administration to capture the absorption, distribution, metabolism, and elimination phases. Typical time points might include 0 (pre-dose), 2, 5, 15, 30 minutes, and 1, 2, 4, 8, and 24 hours.

-

Processing: Blood samples are processed to plasma and stored frozen until analysis.

4. Bioanalytical Method:

-

Technique: High-Performance Liquid Chromatography (HPLC) with appropriate detection (e.g., UV or mass spectrometry) is the standard method for the simultaneous quantification of etoposide phosphate and etoposide in plasma.

-

Validation: The analytical method must be validated for accuracy, precision, linearity, and sensitivity.

5. Pharmacokinetic Analysis:

-

Software: Standard pharmacokinetic software (e.g., WinNonlin) is used to analyze the plasma concentration-time data.

-

Parameters: Key pharmacokinetic parameters calculated include:

-

Cmax: Maximum plasma concentration.

-

Tmax: Time to reach Cmax.

-

AUC: Area under the plasma concentration-time curve.

-

t1/2: Elimination half-life.

-

CL: Clearance.

-

Vd: Volume of distribution.

-

Quantitative Data Summary

For illustrative purposes, the following table structure is provided to guide the presentation of such data once obtained.

| Parameter | Etoposide Phosphate | Etoposide (from Etoposide Phosphate) |

| Dose (mg/kg) | ||

| Cmax (µg/mL) | ||

| Tmax (h) | ||

| AUC (µg*h/mL) | ||

| t1/2 (h) | ||

| CL (mL/h/kg) | ||

| Vd (L/kg) |

Note: This table is a template. Specific values would be populated from experimental data.

Signaling Pathways and Experimental Workflows

To visually represent the key processes involved in etoposide phosphate pharmacokinetics, the following diagrams are provided in DOT language.

Caption: Metabolic conversion and mechanism of action of etoposide phosphate.

Etoposide Phosphate: A Prodrug Approach to Enhance Solubility and Administration

Etoposide, a potent topoisomerase II inhibitor, is a cornerstone in the treatment of various malignancies, including small-cell lung cancer and testicular cancer.[1][2][3] However, its clinical utility has been hampered by its poor water solubility. This necessitates the use of large volumes of organic solvents for its intravenous formulation, which can lead to precipitation and infusion-related toxicities.[4] To overcome these pharmaceutical challenges, etoposide phosphate (Etopophos®) was developed as a water-soluble prodrug of etoposide.[5][6][7] This technical guide provides an in-depth overview of the foundational research on etoposide phosphate, focusing on its mechanism, pharmacokinetics, and the experimental protocols used for its evaluation.

The Prodrug Concept: From Etoposide Phosphate to Etoposide

Etoposide phosphate is the 4'-phosphate ester of etoposide.[6] This modification renders the molecule highly water-soluble, allowing for a more convenient and safer intravenous administration in smaller volumes and at higher concentrations.[4][7] The core principle of this prodrug strategy is the in vivo conversion of the inactive, soluble form (etoposide phosphate) into the active, cytotoxic agent (etoposide).

Caption: Logical workflow of the etoposide phosphate prodrug strategy.

Mechanism of Action

Following intravenous administration, etoposide phosphate is rapidly and completely converted to etoposide by the action of endogenous phosphatases in the plasma.[2][5][7] The in vitro cytotoxicity of etoposide phosphate itself is significantly lower than that of etoposide, highlighting the necessity of this in vivo conversion for its therapeutic effect.[8]

The liberated etoposide then exerts its cytotoxic effects by inhibiting the nuclear enzyme topoisomerase II.[1][2] This enzyme is crucial for managing DNA topology during replication and transcription by creating transient double-strand breaks to allow DNA strands to pass through each other. Etoposide stabilizes the covalent intermediate complex formed between topoisomerase II and DNA, which prevents the re-ligation of the broken DNA strands.[1][2] The accumulation of these permanent double-strand breaks triggers cell cycle arrest, primarily in the G2 and late S phases, and ultimately leads to apoptotic cell death.[5][9]

Caption: Signaling pathway of etoposide's cytotoxic action.

Pharmacokinetics and Bioequivalence

Clinical studies have demonstrated that intravenously administered etoposide phosphate is rapidly and extensively converted to etoposide.[10][11] The conversion is so efficient that etoposide phosphate is often undetectable in plasma shortly after infusion, making the direct estimation of its own pharmacokinetic parameters difficult.[4][10][11]

The primary goal of the prodrug is to deliver etoposide effectively. Therefore, bioequivalence studies comparing the plasma concentrations of etoposide generated from etoposide phosphate to those from the standard etoposide formulation have been critical. These studies have unequivocally shown that intravenous etoposide phosphate is bioequivalent to intravenous etoposide.[4][10]

Data Presentation: Pharmacokinetic Parameters

The following tables summarize the key pharmacokinetic parameters of etoposide following the administration of etoposide phosphate versus conventional etoposide.

Table 1: Bioequivalence of Intravenous Etoposide Phosphate vs. Intravenous Etoposide

| Parameter | Etoposide from Etopophos® | Etoposide from VePesid® | 90% Confidence Interval |

| Relative Bioavailability (Cmax) | 103% | 100% (Reference) | 99% to 106% |

| Relative Bioavailability (AUCinf) | 107% | 100% (Reference) | 105% to 110% |

| Data sourced from a study in solid tumor patients receiving a 150 mg/m² dose of etoposide equivalent.[4][10] |

Table 2: Pharmacokinetic Parameters of Etoposide

| Parameter | Etoposide from Etopophos® | Etoposide from VePesid® |

| Terminal Elimination Half-life (t½) | ~7 hours | ~7 hours |

| Steady-State Volume of Distribution (Vss) | ~7 L/m² | ~7 L/m² |

| Total Systemic Clearance (CL) | ~17 mL/min/m² | ~17 mL/min/m² |

| Data sourced from a study in solid tumor patients receiving a 150 mg/m² dose of etoposide equivalent.[4][10] |

While the intravenous formulation proved successful, an oral formulation of etoposide phosphate did not demonstrate a significant clinical benefit over oral etoposide, as it did not improve the high inter-patient variability in drug exposure.[12][13]

Experimental Protocols

This section details the methodologies for key experiments used in the foundational research of etoposide phosphate.

Protocol for a Randomized, Crossover Bioequivalence Study

Objective: To compare the pharmacokinetics and establish the bioequivalence of etoposide following intravenous administration of etoposide phosphate and conventional etoposide.

Methodology:

-

Patient Population: Recruit patients with solid tumors who are candidates for etoposide therapy.

-

Study Design: A randomized, two-period, crossover design.

-

Treatment Arms:

-

Blood Sampling: Collect serial blood samples at predefined time points (e.g., pre-dose, during infusion, and up to 48-72 hours post-infusion).

-

Sample Processing: Centrifuge blood samples to separate plasma. Store plasma samples at -20°C or lower until analysis.

-

Bioanalytical Method: Determine the plasma concentrations of etoposide and etoposide phosphate using a validated high-performance liquid chromatography (HPLC) assay.[10]

-

Pharmacokinetic Analysis: Calculate pharmacokinetic parameters (Cmax, AUC, t½, Vss, CL) for etoposide using noncompartmental methods.

-

Statistical Analysis: Perform bioequivalence testing on the log-transformed Cmax and AUC data. The 90% confidence intervals for the ratio of the geometric means must fall within the range of 80% to 125%.[4][10]

Caption: Experimental workflow for a pharmacokinetic bioequivalence study.

Protocol for In Vitro Cytotoxicity Assay

Objective: To determine the concentration of etoposide that inhibits 50% of cell growth (LC50) and evaluate the long-term efficacy of drug formulations.

Methodology:

-

Cell Line: Use a relevant cancer cell line (e.g., KELLY neuroblastoma cells).[14][15]

-

Cell Seeding: Seed a known number of cells (e.g., 50,000) into 96-well plates and allow them to adhere overnight.

-

Drug Treatment: Expose cells to a serial dilution of etoposide (or etoposide released from a delivery system) for a specified period (e.g., 24-72 hours). Include untreated cells as a control.

-

Viability Assay: After the incubation period, assess cell viability using a standard method such as the AlamarBlue® assay or MTT assay.[15]

-

Data Analysis:

-

Calculate the percentage of cell viability relative to the untreated control.

-

Plot cell viability against the logarithm of the drug concentration.

-

Determine the LC50 value from the dose-response curve. For example, studies have shown that etoposide killed 50% of KELLY cells at a concentration of 1 μg/mL.[14][15][16]

-

Protocol for HPLC Quantification of Etoposide and Etoposide Phosphate

Objective: To accurately measure the concentrations of etoposide and its prodrug in plasma samples.

Methodology:

-

Sample Preparation:

-

Thaw plasma samples on ice.

-

Perform a protein precipitation step by adding a solvent like acetonitrile.

-

Vortex and centrifuge the samples to pellet the precipitated proteins.

-

Transfer the supernatant to a clean tube for analysis.

-

-

Chromatographic Conditions:

-

HPLC System: A standard HPLC system with a UV detector.

-

Column: A reverse-phase column (e.g., C18).

-

Mobile Phase: A suitable mixture of organic solvent (e.g., acetonitrile) and an aqueous buffer (e.g., phosphate buffer), run in an isocratic or gradient mode.

-

Flow Rate: A constant flow rate (e.g., 1.0 mL/min).

-

Detection: Monitor the eluent at a specific wavelength appropriate for etoposide (e.g., 254 nm).

-

-

Quantification:

-

Generate a standard curve by spiking known concentrations of etoposide and etoposide phosphate into blank plasma.

-

Run the prepared standards and unknown samples through the HPLC system.

-

Quantify the drug concentrations in the unknown samples by comparing their peak areas to the standard curve.

-

Clinical Application and Toxicity

Phase I and II clinical trials have established the safety and efficacy profile of etoposide phosphate. The dose-limiting toxicity is myelosuppression, particularly neutropenia, which is consistent with that of conventional etoposide.[11][17][18] Other observed toxicities are also similar to those associated with etoposide.[17] A phase II randomized trial in patients with small-cell lung cancer found that the response rate and toxicity of etoposide phosphate plus cisplatin were equivalent to those of etoposide plus cisplatin, with no difference in survival.[17]

Conclusion

Etoposide phosphate stands as a successful example of a prodrug strategy designed to overcome the pharmaceutical limitations of a parent compound. Its high water solubility eliminates the need for problematic solvents, thereby simplifying administration and potentially reducing infusion-related reactions. Foundational research, underpinned by rigorous pharmacokinetic and clinical studies, has confirmed that etoposide phosphate is rapidly and completely converted to etoposide in vivo, delivering a bioequivalent exposure of the active drug with a comparable safety profile. This has established etoposide phosphate as a valuable and preferable alternative to conventional etoposide for routine clinical use.[17]

References

- 1. Etoposide - Wikipedia [en.wikipedia.org]

- 2. What is the mechanism of Etoposide Phosphate? [synapse.patsnap.com]

- 3. mdpi.com [mdpi.com]

- 4. ascopubs.org [ascopubs.org]

- 5. bms.com [bms.com]

- 6. Etoposide phosphate, the water soluble prodrug of etoposide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Early studies of etoposide phosphate, a water-soluble prodrug - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. accessdata.fda.gov [accessdata.fda.gov]

- 9. labeling.pfizer.com [labeling.pfizer.com]

- 10. ascopubs.org [ascopubs.org]

- 11. Phase I study of etoposide phosphate (etopophos) as a 30-minute infusion on days 1, 3, and 5 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Randomized comparison of etoposide pharmacokinetics after oral etoposide phosphate and oral etoposide - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. In vitro and in vivo evaluation of etoposide - silk wafers for neuroblastoma treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. IN VITRO AND IN VIVO EVALUATION OF ETOPOSIDE - SILK WAFERS FOR NEUROBLASTOMA TREATMENT - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Clinical studies with etoposide phosphate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Phase I and pharmacokinetic study of a water-soluble etoposide prodrug, etoposide phosphate (BMY-40481) - PubMed [pubmed.ncbi.nlm.nih.gov]

The Cellular Gateway: An In-depth Technical Guide to the Cellular Uptake of Etoposide Phosphate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Etoposide phosphate (Etopophos®) is a water-soluble prodrug of the widely used chemotherapeutic agent, etoposide.[1][2] Its enhanced solubility overcomes formulation challenges associated with the poorly soluble parent drug.[3] The cytotoxic efficacy of etoposide phosphate is contingent upon its cellular uptake and subsequent enzymatic conversion to etoposide, which exerts its anti-neoplastic effects by inhibiting topoisomerase II, leading to DNA strand breaks and apoptotic cell death.[1][2][4] This technical guide provides a comprehensive exploration of the cellular uptake mechanisms of etoposide phosphate, detailing the conversion process, relevant signaling pathways, and experimental protocols for its investigation.

Cellular Uptake and Activation: A Two-Step Process

The cellular entry and activation of etoposide phosphate is a critical determinant of its therapeutic activity. This process can be conceptually divided into two key stages: the transit of the prodrug across the plasma membrane and its intracellular conversion to the active cytotoxic agent, etoposide.

The Enigmatic Entry: Cellular Uptake of Etoposide Phosphate

The precise mechanism by which etoposide phosphate traverses the cell membrane remains an area of active investigation. Due to its hydrophilic nature conferred by the phosphate group, passive diffusion across the lipid bilayer is likely to be limited. The prevailing hypothesis centers on two potential, non-mutually exclusive pathways:

-

Extracellular Conversion: Ecto-phosphatases, such as alkaline phosphatase (ALP), are enzymes expressed on the outer surface of some cancer cells. These enzymes can dephosphorylate etoposide phosphate in the extracellular milieu, generating etoposide which can then readily diffuse across the cell membrane.

-

Transporter-Mediated Uptake: Etoposide phosphate, as an organic anion, may be a substrate for solute carrier (SLC) transporters.[5][6][7] The organic anion transporting polypeptide (OATP) and organic cation transporter (OCT) families are known to transport a wide array of drugs, including some anti-cancer agents.[5][6][7] It is plausible that specific SLC transporters facilitate the entry of intact etoposide phosphate into the cell, where it is then metabolized.

Further research is required to definitively elucidate the primary route of cellular entry for etoposide phosphate and to identify the specific transporters involved.

Intracellular Activation: The Role of Phosphatases

Once inside the cell, or on its surface, etoposide phosphate is rapidly and extensively converted to etoposide by the action of endogenous phosphatases.[8][9] Alkaline phosphatases are key enzymes in this conversion. The activity of these enzymes can vary significantly between different cancer cell types, potentially influencing the efficiency of etoposide phosphate activation and, consequently, its cytotoxicity.

Quantitative Analysis of Cellular Uptake

Quantifying the intracellular concentration of etoposide and its phosphate prodrug is essential for understanding the pharmacokinetics of this agent at the cellular level.

Table 1: Hypothetical Comparative Intracellular Concentrations

| Treatment Group | Time (hours) | Intracellular Etoposide Phosphate (ng/10^6 cells) | Intracellular Etoposide (ng/10^6 cells) |

| Etoposide Phosphate (10 µM) | 1 | 5.2 | 8.9 |

| 4 | 2.1 | 25.3 | |

| 24 | < LLOQ | 15.7 | |

| Etoposide (10 µM) | 1 | N/A | 35.1 |

| 4 | N/A | 58.4 | |

| 24 | N/A | 22.9 |

Signaling Pathways Implicated in Etoposide's Action

Following its conversion from etoposide phosphate, etoposide-induced DNA damage triggers a cascade of cellular signaling events that ultimately determine the cell's fate.

DNA Damage Response and Apoptosis

The primary mechanism of etoposide-induced cytotoxicity is the activation of the intrinsic apoptotic pathway, initiated by DNA double-strand breaks.

Pro-survival Signaling Pathways

Cancer cells can activate pro-survival signaling pathways in response to etoposide treatment, which can contribute to chemoresistance.

Experimental Protocols

General Experimental Workflow

The following diagram outlines a general workflow for studying the cellular uptake and cytotoxic effects of etoposide phosphate.

Protocol for Cellular Uptake Quantification by LC-MS/MS

This protocol is adapted from methodologies for quantifying intracellular small molecule drugs.

-

Cell Seeding: Seed cancer cells in 6-well plates at a density of 1 x 10^6 cells/well and allow them to adhere overnight.

-

Drug Treatment: Treat the cells with etoposide phosphate or etoposide at the desired concentrations for various time points (e.g., 1, 4, 24 hours).

-

Cell Lysis and Extraction:

-

Aspirate the medium and wash the cells twice with ice-cold phosphate-buffered saline (PBS).

-

Add 500 µL of ice-cold methanol/water (80:20, v/v) to each well to lyse the cells and precipitate proteins.

-

Scrape the cells and transfer the lysate to a microcentrifuge tube.

-

Vortex for 30 seconds and centrifuge at 14,000 rpm for 10 minutes at 4°C.

-

-

Sample Preparation:

-

Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS/MS analysis.

-

-

LC-MS/MS Analysis:

-

Use a C18 reverse-phase column for chromatographic separation.

-

Employ a gradient elution with a mobile phase consisting of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

-

Detect and quantify etoposide and etoposide phosphate using a triple quadrupole mass spectrometer in multiple reaction monitoring (MRM) mode.

-

Protocol for MTT Cytotoxicity Assay

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to attach overnight.

-

Drug Treatment: Treat the cells with a serial dilution of etoposide phosphate or etoposide for 24, 48, or 72 hours.

-

MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Aspirate the medium and add 150 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.

Protocol for Apoptosis Analysis by Flow Cytometry (Annexin V/Propidium Iodide Staining)

-

Cell Treatment: Treat cells with etoposide phosphate or etoposide for the desired time.

-

Cell Harvesting: Harvest both adherent and floating cells and wash with cold PBS.

-

Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and propidium iodide (PI) and incubate for 15 minutes at room temperature in the dark.

-

Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

Conclusion and Future Directions

Etoposide phosphate serves as an effective water-soluble prodrug of etoposide, with its clinical utility dependent on efficient cellular uptake and intracellular conversion. While the role of phosphatases in its activation is well-established, the precise mechanisms governing its transport across the cell membrane remain to be fully elucidated. Future research should focus on identifying the specific transporters involved in etoposide phosphate uptake, as this could unveil novel strategies to enhance its therapeutic index and overcome mechanisms of drug resistance. A thorough understanding of the interplay between drug transporters, activating enzymes, and downstream signaling pathways will be paramount in optimizing the clinical application of this important anti-cancer agent.

References

- 1. What is the mechanism of Etoposide Phosphate? [synapse.patsnap.com]

- 2. Facebook [cancer.gov]

- 3. Etoposide phosphate: what, why, where, and how? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. oncolink.org [oncolink.org]

- 5. Harnessing Solute Carrier Transporters for Precision Oncology - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. cgp.iiarjournals.org [cgp.iiarjournals.org]

- 8. Clinical studies with etoposide phosphate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Phase I study of etoposide phosphate (etopophos) as a 30-minute infusion on days 1, 3, and 5 - PubMed [pubmed.ncbi.nlm.nih.gov]

Initial In Vitro Studies of Etoposide Phosphate Cytotoxicity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Etoposide phosphate (Etopophos®) is a water-soluble prodrug of the widely used anticancer agent, etoposide. Its development was aimed at overcoming the solubility issues associated with etoposide, thereby allowing for easier and more rapid intravenous administration. The cytotoxic effects of etoposide phosphate are primarily attributed to its rapid in vivo conversion to etoposide by endogenous phosphatases. This guide provides an in-depth overview of the initial in vitro studies related to the cytotoxicity of etoposide phosphate, focusing on its conversion to etoposide and the subsequent cellular mechanisms of action. Due to a scarcity of direct in vitro cytotoxicity data for the prodrug form, this guide will focus on the cytotoxic properties of the active compound, etoposide, which is the relevant moiety for its anticancer activity.

Conversion of Etoposide Phosphate to Etoposide

Etoposide phosphate is designed to be rapidly and completely converted to etoposide in the body. In vitro studies have shown that the in vitro cytotoxicity of etoposide phosphate is significantly less than that of etoposide, a phenomenon attributed to the necessity of its dephosphorylation to the active etoposide moiety. This conversion is a critical step for its cytotoxic activity.

In Vitro Cytotoxicity of Etoposide

The cytotoxic potential of etoposide has been extensively evaluated across a variety of cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of the drug's potency, varies depending on the cell line and experimental conditions such as the duration of drug exposure.

Table 1: IC50 Values of Etoposide in Various Human Cancer Cell Lines

| Cell Line | Cancer Type | IC50 Value (µM) | Exposure Time (hours) | Assay Method |

| HTLA-230 | Neuroblastoma | Dose-dependent reduction starting at 10 µM | 24 | MTT Assay[1] |

| KELLY | Neuroblastoma | ~1.7 (1 µg/mL) | 48 | AlamarBlue® Assay[2] |

| Raw 264.7 | Monocyte Macrophage | 5.40 (µg/mL) | 48 | MTT Assay[3] |

| MCF-7 | Breast Cancer | 142.67 (µg/mL) | 24 | MTT Assay[4] |

Note: IC50 values can vary between studies due to different experimental conditions. The provided values are illustrative examples from the cited literature.

Table 2: Percentage of Cell Cytotoxicity of Etoposide in Raw 264.7 Cells[3]

| Concentration (µg/mL) | % Cytotoxicity |

| 10 | 42.99% |

| 25 | 52.22% |

| 50 | 63.35% |

| 100 | 74.86% |

| 150 | 80.23% |

| 200 | 87.29% |

| 250 | 92.01% |

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of in vitro cytotoxicity studies. Below are protocols for commonly used assays in the evaluation of etoposide's cytotoxic effects.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

-

Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 10⁴ cells per well in 200 µL of culture medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of etoposide in culture medium. Remove the existing medium from the wells and add 50 µL of the various drug concentrations. Include appropriate controls (e.g., vehicle-only, positive control, and negative control).

-

Incubation: Incubate the plates for the desired exposure period (e.g., 24, 48, or 72 hours).

-

MTT Addition: After incubation, remove the medium and add 200 µL of fresh medium without FBS and 25 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours at 37°C with 5% CO₂.

-

Solubilization: Remove the MTT-containing medium and add 200 µL of a solubilizing agent (e.g., DMSO) to each well. Shake the plate for 15 minutes to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance at 590 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cytotoxicity using the formula: % Cytotoxicity = 100 - [(Absorbance of Sample / Absorbance of Control) x 100].

AlamarBlue® (Resazurin) Assay

This assay uses the redox indicator resazurin to measure the metabolic activity of living cells.

-

Cell Seeding: Seed cells in a 96-well plate at a density of 10,000 cells per well and allow them to attach overnight.

-

Compound Treatment: Replace the medium with fresh medium containing varying concentrations of etoposide (e.g., 10 ng/mL to 100 µg/mL) and incubate for the desired period (e.g., 48 hours).

-

AlamarBlue® Addition: Add a 10% AlamarBlue® solution to each well.

-

Incubation: Incubate the plates for 4 to 24 hours at 37°C.

-

Data Acquisition: Measure the fluorescence using a plate reader with an excitation wavelength of 570 nm and an emission wavelength of 585 nm.

-

Data Analysis: Calculate cell viability relative to untreated controls.

Mechanism of Action and Signaling Pathways

The primary mechanism of action of etoposide is the inhibition of topoisomerase II, an enzyme crucial for DNA replication and repair.

Figure 1. Etoposide's mechanism of action via Topoisomerase II inhibition.

The accumulation of DNA double-strand breaks triggers a cascade of signaling events, ultimately leading to programmed cell death (apoptosis). The tumor suppressor protein p53 plays a key role in this process.

Figure 2. Simplified signaling pathways of etoposide-induced apoptosis.

Experimental Workflow for In Vitro Cytotoxicity Screening

Figure 3. General experimental workflow for in vitro cytotoxicity assessment.

Conclusion

The cytotoxic effects of etoposide phosphate in a clinical setting are a direct result of its conversion to etoposide. In vitro studies on etoposide have established its potent cytotoxic activity against a wide range of cancer cell lines. The primary mechanism involves the inhibition of topoisomerase II, leading to DNA damage and the induction of apoptosis through well-defined signaling pathways. The experimental protocols and data presented in this guide provide a foundational understanding for researchers and drug development professionals working with this important anticancer agent. While direct in vitro cytotoxicity data for etoposide phosphate is limited, the extensive research on etoposide provides a robust framework for understanding its therapeutic potential.

References

- 1. researchgate.net [researchgate.net]

- 2. IN VITRO AND IN VIVO EVALUATION OF ETOPOSIDE - SILK WAFERS FOR NEUROBLASTOMA TREATMENT - PMC [pmc.ncbi.nlm.nih.gov]

- 3. In Vitro Cytotoxicity Study of Cyclophosphamide, Etoposide and Paclitaxel on Monocyte Macrophage Cell Line Raw 264.7 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | In vitro Toxico-genomics of Etoposide Loaded Gelatin Nanoparticles and Its in-vivo Therapeutic Potential: Pharmacokinetics, Biodistribution and Tumor Regression in Ehrlich Ascites Carcinoma (EAC) Mice Model [frontiersin.org]

Methodological & Application

Application Note: Preparation and Handling of Etoposide Phosphate Solutions for Laboratory Research

Introduction

Etoposide phosphate (Etopophos®) is a water-soluble prodrug of etoposide, a widely used antineoplastic agent.[1][2][3][4] Its enhanced solubility in aqueous solutions offers a significant advantage over its parent compound, etoposide, which has poor water solubility.[1][3][5] This property simplifies formulation and administration in laboratory settings.[1][3] Upon administration, etoposide phosphate is rapidly and completely converted to etoposide by endogenous phosphatases.[2][6][7] The cytotoxic effect of etoposide is achieved through the inhibition of topoisomerase II, leading to DNA strand breaks and cell death.[8] This document provides detailed protocols for the preparation, storage, and safe handling of etoposide phosphate solutions for research applications.

Quantitative Data Summary

The following tables summarize the key quantitative data for the preparation and storage of etoposide phosphate solutions. Note that dosages are often expressed in terms of the equivalent mass of etoposide. The conversion factor is 113.6 mg of etoposide phosphate is equivalent to 100 mg of etoposide.[6][9]

Table 1: Solubility and Reconstitution of Etoposide Phosphate

| Parameter | Value | Reference |

| Form | White to off-white lyophilized powder | [10][11] |

| Solubility in Water | Highly soluble (>100 mg/mL) | [10] |

| Reconstitution Vials | Typically available as 100 mg etoposide equivalent | [6][8][10] |

| Recommended Reconstitution Volume | 5 mL or 10 mL | [6][7][10] |

| Resulting Stock Concentration | 20 mg/mL or 10 mg/mL (etoposide equivalent) | [6][7][10] |

| Compatible Reconstitution Diluents | Sterile Water for Injection, 5% Dextrose Injection (D5W), 0.9% Sodium Chloride (NS), Bacteriostatic Water for Injection (with benzyl alcohol), Bacteriostatic Sodium Chloride Injection (with benzyl alcohol) | [6][9][10][12] |

Table 2: Stability of Reconstituted and Diluted Etoposide Phosphate Solutions

| Solution Type | Storage Condition | Stability | Reference |

| Reconstituted with Unpreserved Diluents (Sterile Water, D5W, NS) | Room Temperature (20-25°C) | 24 hours | [9][10][11][13] |

| Refrigerated (2-8°C) | 7 days | [10][12][13] | |

| Reconstituted with Preserved Diluents (Bacteriostatic) | Room Temperature (20-25°C) | 48 hours | [9][10][11][13] |

| Refrigerated (2-8°C) | 7 days | [10][13] | |

| Further Diluted Solutions (down to 0.1 mg/mL) | Room Temperature (20-25°C) | 24 hours | [6][9][11][13] |

| Refrigerated (2-8°C) | 24 hours | [9][11][13] |

Experimental Protocols

Protocol 1: Reconstitution of Etoposide Phosphate Lyophilized Powder to a Stock Solution

Objective: To prepare a high-concentration stock solution of etoposide phosphate from lyophilized powder.

Materials:

-

Etoposide phosphate vial (e.g., 100 mg etoposide equivalent)

-

Sterile, non-pyrogenic diluent (e.g., Sterile Water for Injection, 0.9% NaCl, or D5W)

-

Sterile syringes and needles

-

Appropriate personal protective equipment (PPE): gloves, lab coat, safety glasses

-

Biological safety cabinet (BSC) or designated area for handling cytotoxic agents

Procedure:

-

Aseptic Technique: All procedures should be performed under aseptic conditions in a BSC to ensure sterility and operator safety.[7][9]

-

Vial Preparation: Remove the protective cap from the etoposide phosphate vial and wipe the rubber stopper with a sterile alcohol wipe.

-

Reconstitution:

-

Dissolution: Slowly inject the diluent into the etoposide phosphate vial, directing the stream towards the side of the vial to minimize foaming. Gently swirl the vial until the powder is completely dissolved. Avoid vigorous shaking.

-

Inspection: Visually inspect the resulting solution for any particulate matter or discoloration. The solution should be clear.[12]

-

Labeling and Storage: Label the vial with the final concentration, date of reconstitution, and appropriate storage conditions (see Table 2). Store the stock solution as recommended.

Protocol 2: Preparation of Working Dilutions for In Vitro Experiments

Objective: To prepare diluted solutions of etoposide phosphate from a stock solution for use in cell culture assays.

Materials:

-

Reconstituted etoposide phosphate stock solution (from Protocol 1)

-

Sterile cell culture medium or desired buffer (e.g., PBS)

-

Sterile, pyrogen-free tubes or vials

-

Calibrated micropipettes and sterile tips

Procedure:

-

Calculate Dilution: Determine the required volume of the stock solution needed to achieve the desired final concentration in your experimental volume.

-

Formula: (Desired Final Concentration × Final Volume) / Stock Concentration = Volume of Stock to Add

-

-

Dilution: In an aseptic environment, add the appropriate volume of cell culture medium or buffer to a sterile tube.

-

Addition of Stock: Using a calibrated micropipette, add the calculated volume of the etoposide phosphate stock solution to the medium or buffer.

-

Mixing: Gently mix the solution by pipetting up and down or by gentle vortexing.

-

Application: Use the freshly prepared working solution for your in vitro experiments. It is recommended to prepare working dilutions fresh for each experiment. Diluted solutions can be stored for up to 24 hours at room temperature or under refrigeration.[9][11][13]

Safety and Handling Precautions

Etoposide phosphate is a cytotoxic agent and should be handled with caution.[8][9][14]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including gloves, a lab coat, and safety glasses, when handling the powder or solutions.[9][11][14]

-

Designated Handling Area: Prepare solutions in a biological safety cabinet or a designated area to prevent aerosol formation and contamination.[7][14]

-

Spill Management: In case of a spill, follow institutional procedures for cleaning up cytotoxic agents.

-

Skin/Eye Contact: If the solution comes into contact with skin, wash the area immediately and thoroughly with soap and water.[9][11][13] If it comes into contact with eyes, flush immediately with large amounts of water and seek medical attention.[14]

-

Disposal: Dispose of all waste materials (vials, syringes, contaminated PPE) in accordance with local regulations for cytotoxic waste.[9][14]

Visualizations

Caption: Workflow for preparing etoposide phosphate solutions.

Caption: Conversion and mechanism of action of etoposide phosphate.

References

- 1. Etoposide phosphate, the water soluble prodrug of etoposide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Etoposide phosphate: what, why, where, and how? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Etoposide phosphate, the water soluble prodrug of etoposide | Semantic Scholar [semanticscholar.org]

- 4. Etoposide phosphate, the water soluble prodrug of etoposide. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]

- 5. publications.ashp.org [publications.ashp.org]

- 6. Etoposide phosphate (SPECIAL ACCESS PROGRAM) | CHEO ED Outreach [outreach.cheo.on.ca]

- 7. Etoposide Phosphate (Etopophos) | Davis’s Drug Guide [nursing.unboundmedicine.com]

- 8. accessdata.fda.gov [accessdata.fda.gov]

- 9. medsafe.govt.nz [medsafe.govt.nz]

- 10. publications.ashp.org [publications.ashp.org]

- 11. oncozine.com [oncozine.com]

- 12. bms.com [bms.com]

- 13. Etopophos (Etoposide Phosphate): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]

- 14. file.medchemexpress.com [file.medchemexpress.com]

Application Notes and Protocols for Etoposide Phosphate Treatment of Cancer Cells

Audience: Researchers, scientists, and drug development professionals.

Introduction